molecular formula C23H20F3N3O5 B15021436 3,4-Dimethoxy-N-({N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide

3,4-Dimethoxy-N-({N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B15021436
M. Wt: 475.4 g/mol
InChI Key: QTBUJNLQMNRKTI-KVSWJAHQSA-N
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Description

3,4-Dimethoxy-N-({N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound characterized by its unique structure, which includes methoxy groups, a trifluoromethylphenyl group, and a furan ring

Preparation Methods

The synthesis of 3,4-Dimethoxy-N-({N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps. The synthetic route may include the following steps:

    Formation of the hydrazine derivative: This step involves the reaction of a hydrazine compound with an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

    Attachment of the trifluoromethylphenyl group: This step may involve a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the trifluoromethylphenyl group to the furan ring.

    Final assembly: The final step involves the coupling of the hydrazone intermediate with the furan derivative to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

3,4-Dimethoxy-N-({N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,4-Dimethoxy-N-({N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in organic synthesis, allowing the construction of more complex molecules.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: It can be used in the development of new materials and chemical products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-({N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

3,4-Dimethoxy-N-({N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide can be compared with similar compounds, such as:

    N- [2- (3,4-Dimethoxy-phenyl)-ethyl]-3-phenyl-acrylamide: This compound shares structural similarities but differs in the presence of the acrylamide group.

    Pinacol boronic esters: These compounds are valuable building blocks in organic synthesis and share some functional group similarities.

Properties

Molecular Formula

C23H20F3N3O5

Molecular Weight

475.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-oxo-2-[(2E)-2-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C23H20F3N3O5/c1-32-19-8-6-15(11-20(19)33-2)22(31)27-13-21(30)29-28-12-17-7-9-18(34-17)14-4-3-5-16(10-14)23(24,25)26/h3-12H,13H2,1-2H3,(H,27,31)(H,29,30)/b28-12+

InChI Key

QTBUJNLQMNRKTI-KVSWJAHQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)OC

Origin of Product

United States

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